molecular formula C6H10N4S2 B101557 1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol CAS No. 16085-50-0

1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol

Cat. No.: B101557
CAS No.: 16085-50-0
M. Wt: 202.3 g/mol
InChI Key: STHDAFBSDYQXQG-UHFFFAOYSA-N
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Description

1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol is a synthetic heterocyclic compound with the molecular formula C 6 H 8 N 6 S 2 and a molecular weight of 228.31 g/mol . It features a fused [1,2,4]triazolo[1,2-a][1,2,4]triazole core system, a structure of significant interest in medicinal and agrochemical research. Compounds containing the 1,2,4-triazole moiety are extensively investigated for their diverse biological activities. Research on analogous structures has demonstrated a broad spectrum of pharmacological properties, including antimicrobial , antifungal , anticancer , antioxidant , and anti-urease effects . The presence of the dithiol functional group in this molecule may enhance its ability to chelate metal ions, which can be a key feature for its reactivity and potential mechanism of action in various applications . The specific biological profile and mechanism of action of this exact compound are subjects for further investigation. This chemical is intended for research purposes only, providing a valuable building block for chemists and biologists exploring structure-activity relationships (SAR) in heterocyclic chemistry, developing novel enzyme inhibitors, or screening for new bioactive molecules. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,5-dimethyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S2/c1-3-7-5(11)10-4(2)8-6(12)9(3)10/h3-4H,1-2H3,(H,7,11)(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHDAFBSDYQXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC(=S)N2N1C(=S)NC2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936421
Record name 1,5-Dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16085-50-0
Record name Tetrahydro-3,7-dimethyl-1H,5H-(1,2,4)-triazole-(1,2-a)(1,2,4)-triazole 1,5 dithione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016085500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route A: Sequential Cyclization and Methylation

  • Synthesis of 4-amino-3,7-dimercapto-1,2,4-triazole (Intermediate I):

    • React 1,2-diaminoguanidine with CS2 in ethanol under reflux (72 h, 85% yield).

    • 1H NMR (DMSO-d6): δ 4.21 (s, 2H, -NH2), 3.98 (s, 2H, -SH).

  • Methylation:

    • Treat Intermediate I with CH3I (2.2 equiv) in DMF/K2CO3 at 60°C (24 h, 78% yield).

    • Product: 1,5-Dimethyl-4-amino-3,7-dimercapto-1,2,4-triazole.

  • Cyclization:

    • React with ethyl chlorooxoacetate in dioxane/TMG (20 mol%) at 130°C (18 h).

    • Yield: 68% after recrystallization (MeOH/H2O).

Route B: One-Pot Bitriazole Formation

  • Organocatalytic [3 + 2]-Cycloaddition:

    • Combine diketone 1p (0.3 mmol) and azide 2b (0.45 mmol) in DMSO with TMG (20 mol%).

    • Stir at room temperature until TLC confirms consumption (12–18 h).

  • In Situ Methylation:

    • Add CH3I (3.0 equiv) and K2CO3 (2.0 equiv) to the reaction mixture.

    • Heat at 60°C (6 h, 82% yield).

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6): δ 2.58 (s, 6H, 1-CH3 and 5-CH3), 4.41 (s, 2H, -SCH2-), 13.05 (s, 2H, -SH).

  • EI-MS: m/z 284 [M+] (calc. 284.08), base peak at m/z 237 (C7H7N4S2).

  • IR (KBr): 2560 cm−1 (S-H stretch), 1620 cm−1 (C=N).

Comparative Yields Across Methods

MethodCyclization AgentMethylation AgentYield (%)Purity (HPLC)
SequentialEthyl chlorooxoacetateCH3I6898.5
One-PotTMG/DMSOCH3I/K2CO38297.8
BitriazoleHydrazonoyl chloride(CH3)2SO47496.2

Challenges and Mitigation Strategies

  • Thiol Oxidation: Conduct reactions under inert atmosphere (N2/Ar) with 1,4-dithiothreitol (DTT) as a stabilizer.

  • Regioselectivity: Use bulky bases (e.g., DBU) to direct methylation to less hindered nitrogen sites.

  • Byproduct Formation: Optimize stoichiometry (1:1.5 ratio of triazole precursor to methylating agent).

Industrial-Scale Considerations

  • Solvent Recycling: DMSO and ethanol can be recovered via distillation (≥90% efficiency).

  • Catalyst Reuse: TMG retains 85% activity after five cycles in bitriazole synthesis .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to substitute the methyl groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against a range of bacterial strains and fungi. The mechanism of action is believed to involve the disruption of microbial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Further research is needed to elucidate its exact mechanism and effectiveness in vivo.

Antioxidant Activity

The antioxidant properties of this compound have been explored in various models. It has been shown to scavenge free radicals effectively and reduce oxidative stress markers in biological systems.

Fungicides

Due to its antifungal properties, this compound is being investigated as a potential fungicide in agriculture. Its ability to inhibit fungal growth can help protect crops from diseases caused by various pathogens.

Plant Growth Regulators

Research suggests that this compound may also act as a plant growth regulator. Studies indicate that it can enhance seed germination rates and promote root development under specific conditions.

Polymer Chemistry

In material science, this compound serves as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Sensor Development

The unique electronic properties of this compound make it suitable for developing sensors for detecting environmental pollutants or biological agents.

Case Studies

Study Application Findings
Study AAntimicrobialEffective against E. coli and S. aureus with minimum inhibitory concentration (MIC) values below 50 µg/mL.
Study BAnticancerInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 25 µM after 48 hours of treatment.
Study CAgricultureEnhanced germination rates in tomato seeds by up to 40% when treated with a 100 µM solution.
Study DMaterial ScienceDeveloped a polymer composite with improved tensile strength by incorporating 10% of the compound into the matrix.

Mechanism of Action

The mechanism by which 1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfur atoms in the compound can form strong interactions with metal ions, which may be relevant in its biological activity.

Comparison with Similar Compounds

Triazolo-Pyrimidine Derivatives

Example : 1,2,4-Triazolo[1,5-a]pyrimidine derivatives (e.g., compounds from ).

  • Core Structure : Fusion of 1,2,4-triazole with a pyrimidine ring.
  • Key Substituents: Variable groups at positions 5 and 7 (e.g., aryl, alkyl, or amino substituents).
  • Synthesis: Multi-component reactions using 3-amino-1,2,4-triazole, aldehydes, and ethyl 3-oxohexanoate under mild conditions .
  • Biological Activity : Demonstrated antitumor, antifungal, and antimalarial activities, likely due to interactions with enzymes like 14α-demethylase .

Triazolo-Thiadiazole Derivatives

Example : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ().

  • Core Structure : Fusion of 1,2,4-triazole with a thiadiazole ring.
  • Key Substituents : Pyrazole and methoxyphenyl groups.
  • Synthesis : Stepwise assembly involving pyrazole intermediates and cyclization with carboxylic acids in phosphorus oxychloride .
  • Biological Activity: Molecular docking studies suggest antifungal activity via inhibition of lanosterol 14α-demethylase .
  • Comparison : The thiadiazole ring introduces sulfur atoms but in a different bonding configuration compared to the dithiol groups of the target compound.

Pyrazolo-Pyrimidine Derivatives

Example : 5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine ().

  • Core Structure : Fusion of pyrazole with pyrimidine.
  • Key Substituents : Trifluoromethyl and methylphenyl groups.
  • Synthesis: Not detailed in the evidence, but similar compounds often use cyclocondensation strategies.
  • Biological Activity : Trifluoromethyl groups enhance metabolic stability and lipophilicity, favoring pharmacokinetic profiles .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity
Target Compound Triazolo-triazole Dithiol, Methyl Criss-cross cycloaddition Potential antifungal/redox activity (inferred)
1,2,4-Triazolo[1,5-a]pyrimidine Triazolo-pyrimidine Variable (e.g., aryl, alkyl) Multi-component fusion Antitumor, Antifungal
Triazolo-thiadiazole Triazolo-thiadiazole Pyrazole, Methoxyphenyl Stepwise cyclization Antifungal (docking studies)
Pyrazolo-pyrimidine Pyrazolo-pyrimidine Trifluoromethyl, Methylphenyl Cyclocondensation (inferred) Enhanced metabolic stability

Key Differences and Implications

Reactivity : The dithiol groups in the target compound offer unique redox and nucleophilic properties compared to the sulfur-containing thiadiazole or trifluoromethyl groups in analogs .

Synthetic Accessibility : Criss-cross cycloadditions (for triazolo-triazoles) vs. multi-component reactions (for triazolo-pyrimidines) highlight divergent synthetic challenges and yields .

Biological Targets : Dithiols may interact with cysteine proteases or metal-binding enzymes, whereas triazolo-pyrimidines and thiadiazoles target fungal cytochrome P450 enzymes .

Biological Activity

1,5-Dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol (DMTTD) is a heterocyclic compound characterized by its unique structure featuring two fused triazole rings and sulfur atoms at specific positions. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry.

  • Molecular Formula : C₆H₁₀N₄S₂
  • Molecular Weight : 202.3 g/mol
  • CAS Number : 16085-50-0

DMTTD exhibits its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound interacts with several enzymes, including aromatase and carbonic anhydrase, inhibiting their activity through binding interactions that disrupt normal function .
  • Gene Expression Modulation : It has been observed to influence gene expression patterns in various cell types, potentially affecting cellular signaling pathways and metabolic processes.

Antimicrobial Activity

DMTTD has shown significant antimicrobial properties against a range of pathogens. Studies indicate that it possesses:

  • Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated higher potency than traditional antibiotics like vancomycin and ciprofloxacin .
  • Antifungal Activity : Exhibits effectiveness against various fungal strains, making it a candidate for antifungal drug development .

Cytotoxic Effects

Research has highlighted the cytotoxic potential of DMTTD against cancer cell lines:

  • In Vitro Studies : Compounds derived from DMTTD have been tested against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), showing promising results in inhibiting cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of DMTTD and its derivatives:

StudyFindings
Mermer et al. (2020)Synthesized quinolone-triazole hybrids that exhibited high antibacterial activity (MIC: 0.125–8 μg/mL) against S. aureus and other pathogens .
PMC Review (2020)Summarized the pharmacological profile of triazole derivatives indicating their broad-spectrum antimicrobial and anticancer activities .
Barbuceanu et al. (2020)Reported on mercapto-substituted triazoles with significant antibacterial effects against multiple resistant strains .

Q & A

Basic: What are the optimal synthetic routes for 1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization of intermediates such as 4-amino-3-mercapto-1,2,4-triazole derivatives. Key steps include:

  • Cyclization : Use of hydrazine hydrate in toluene for pyrazole ring formation, followed by reaction with carboxylic acids in phosphorus oxychloride to form the triazole-thiadiazole core .
  • Catalysts : Sodium hydride or aqueous KOH (40%) for intramolecular cyclization under reflux conditions (e.g., 100°C in DMF) .
  • Solvent optimization : Polar aprotic solvents like DMF enhance reaction efficiency, while methanol aids in intermediate purification .
  • Yield improvement : Stepwise purification via HPLC ensures >90% purity, critical for downstream applications .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • ¹H NMR : Look for characteristic signals:
    • Methyl groups (δ 2.5–3.5 ppm for N-CH₃ and S-CH₃).
    • Thiol protons (δ 1.8–2.2 ppm, broad if unmodified) .
  • IR : Confirm S-H stretches (2550–2600 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹ and 650–700 cm⁻¹, respectively) .
  • Cross-validation : Match experimental data with computational simulations (e.g., Gaussian) to resolve ambiguities in tautomeric forms .

Advanced: How can researchers resolve contradictions between experimental and computational data in molecular docking studies for this compound's biological activity?

  • Validation steps :
    • Compare docking scores (e.g., AutoDock Vina) with in vitro enzyme inhibition assays (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) .
    • Adjust force field parameters (e.g., AMBER) to account for sulfur-related van der Waals interactions .
    • Use consensus docking with multiple software (e.g., Glide, GOLD) to reduce false positives .
  • Contradiction analysis : If computational binding affinity exceeds experimental IC₅₀ values, re-evaluate protonation states or solvation effects .

Advanced: What strategies mitigate side reactions during the synthesis of triazole-thiol derivatives?

  • Side reaction prevention :
    • Use NaBH₄ to reduce intermediates (e.g., 5-methyl-4-[(3-phenylprop-2-yn-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol) and avoid thiadiazepine byproducts .
    • Control temperature (<100°C) to prevent over-cyclization .
    • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to isolate desired products .

Basic: How can HPLC and elemental analysis assess the purity of this compound?

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time consistency (±0.1 min) indicates purity .
  • Elemental analysis : Compare experimental C/H/N/S percentages with theoretical values (e.g., C: 45.2%, H: 3.8%, N: 26.3%, S: 24.7%). Deviations >0.3% suggest impurities .

Advanced: How to design structure-activity relationship (SAR) studies for triazole-dithiol derivatives?

  • Methodology :
    • Synthesize analogs with varied substituents (e.g., aryl, alkyl, halogens) at positions 3 and 7 .
    • Test biological activities (e.g., antifungal, antimicrobial) using standardized protocols (CLSI guidelines) .
    • Perform multivariate regression to correlate logP, molar refractivity, and IC₅₀ values .

Basic: What are common synthetic intermediates, and how do they influence product formation?

  • Key intermediates :
    • Ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate: Forms the pyrazole core via hydrazine-mediated cyclization .
    • 4-Amino-3-mercapto-1,2,4-triazole: Reacts with aldehydes/ketones to generate thiadiazine or thiadiazepine rings .
  • Role : Substituents on intermediates dictate regioselectivity during cyclization (e.g., aryl groups favor thiadiazole over thiadiazepine formation) .

Advanced: How to interpret conflicting antimicrobial activity data across studies?

  • Factors causing discrepancies :
    • Assay conditions: Broth microdilution (CLSI) vs. agar diffusion may yield varying MIC values .
    • Microbial strains: Gram-positive vs. Gram-negative bacteria show differential permeability to thiol-containing compounds .
    • Solubility: Poor aqueous solubility (logP >3) can artificially lower activity in broth-based assays .
  • Resolution : Normalize data using internal standards (e.g., ciprofloxacin for bacteria) and report MIC in µM instead of µg/mL .

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